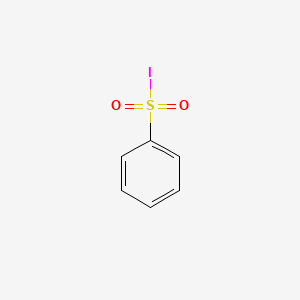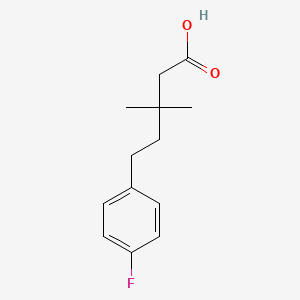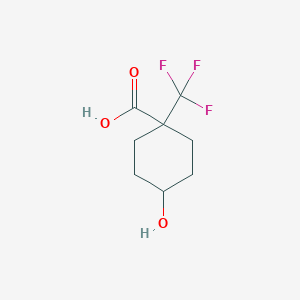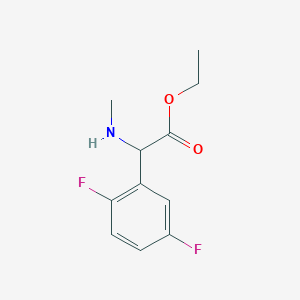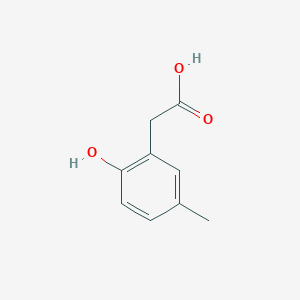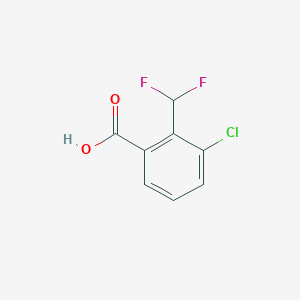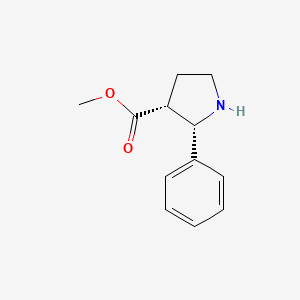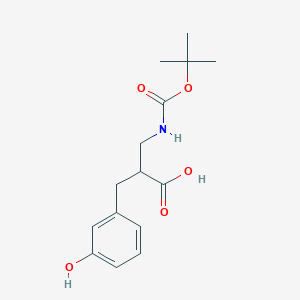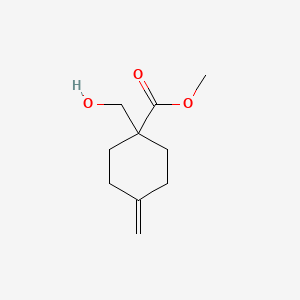
Methyl1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxymethyl group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through a series of steps including hydroxymethylation and esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Methyl derivatives
Substitution: Amides, other esters
Scientific Research Applications
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(hydroxymethyl)-cyclohexane-1-carboxylate
- Methyl 4-methylidenecyclohexane-1-carboxylate
- Methyl 1-(hydroxymethyl)-4-methylcyclohexane-1-carboxylate
Uniqueness
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a methylidene group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h11H,1,3-7H2,2H3 |
InChI Key |
MIXQYUHYDFHWPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=C)CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)
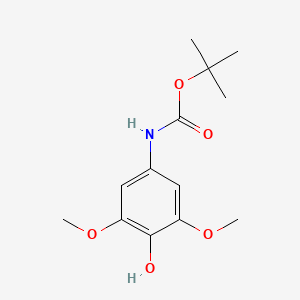
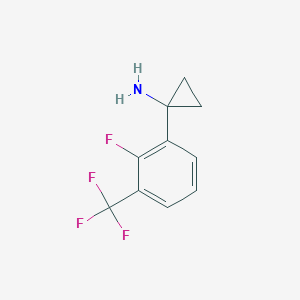
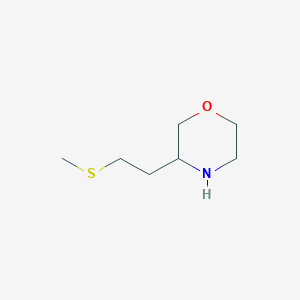
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
